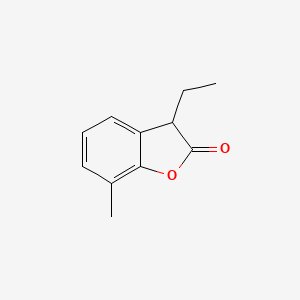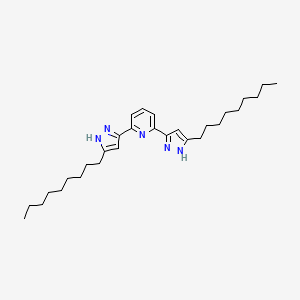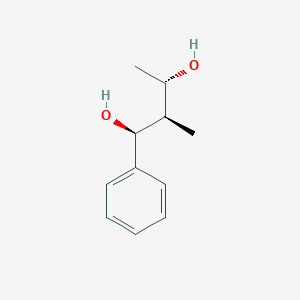![molecular formula C9H13N3O2S B12570758 Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, methyl, and thioacetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethyl-5-methyl-4-oxo-1,4-dihydropyrimidine-2-thiol with acetamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the thioacetamide group can be replaced by other nucleophiles such as amines or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or neutral pH, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperature.
Substitution: Amines, halides; conditions: basic or neutral pH, moderate temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.
Comparación Con Compuestos Similares
- Acetamide,2-[(6-methyl-1,4-dihydro-5-ethyl-4-oxo-pyrimidin-2-YL)thio]-
- Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)amino]-
- Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)oxy]-
Comparison: While these compounds share a similar core structure, the differences in substituents (thio, amino, oxy) can significantly impact their chemical reactivity, biological activity, and potential applications. Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- is unique due to the presence of the thio group, which imparts distinct chemical properties and reactivity patterns compared to its analogs.
Propiedades
Fórmula molecular |
C9H13N3O2S |
|---|---|
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
2-[(4-ethyl-5-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H13N3O2S/c1-3-6-5(2)8(14)12-9(11-6)15-4-7(10)13/h3-4H2,1-2H3,(H2,10,13)(H,11,12,14) |
Clave InChI |
NBCJVLHRQFCPGT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)NC(=N1)SCC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)



![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)

